molecular formula C16H24ClN3S B5822607 N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea

Cat. No.: B5822607
M. Wt: 325.9 g/mol
InChI Key: GNERMRUKZGQKJS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea, also known as CMPT, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. CMPT has shown promising results in various scientific research studies, making it an important compound in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of various other enzymes and signaling pathways that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of various inflammatory mediators, including cytokines, chemokines, and prostaglandins. This compound also reduces the infiltration of inflammatory cells into the affected tissues, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the synthesis of this compound is a multi-step process that requires careful handling and purification techniques, making it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential use in certain research applications.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea. One potential direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities of the compound to be produced. Another potential direction is the further investigation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapeutic applications. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea involves the reaction of 3-chloro-2-methyl aniline with isopropyl 4-piperidone to form the intermediate product, which is then reacted with thiourea to produce this compound. The synthesis of this compound is a multi-step process that requires careful handling and purification techniques to obtain the desired product.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. This compound has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3S/c1-11(2)20-9-7-13(8-10-20)18-16(21)19-15-6-4-5-14(17)12(15)3/h4-6,11,13H,7-10H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERMRUKZGQKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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